

Technical Guide: Ac-rC Phosphoramidite in Oligonucleotide Synthesis

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as **Ac-rC phosphoramidite**. It is a crucial building block in the chemical synthesis of modified ribonucleic acids (RNA), particularly those containing phosphorodithioate (PS2) linkages. These modifications are of significant interest in the development of therapeutic oligonucleotides, such as antisense and small interfering RNA (siRNA), due to their enhanced nuclease resistance and potential for improved biological activity.

Core Properties of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is a chemically modified cytidine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The key chemical features that enable its function are the 5'-dimethoxytrityl (DMT) group for selective deprotection, the 2'-tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl, the N-acetyl group protecting the exocyclic amine of cytosine, and the 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.

Quantitative Data Summary



Property	Value	Reference
Molecular Weight	902.10 g/mol	[1][2][3][4]
Alternate Molecular Weight	902.11 g/mol	[5]
Molecular Formula	C47H64N5O9PSi	[1][2]
CAS Number	121058-88-6	[1][2][3][4]
Purity (Typical)	≥98.0%	[4]

Application in Phosphorodithioate (PS2) RNA Synthesis

Ac-rC phosphoramidite is a key reagent for introducing phosphorodithioate (PS2) linkages into RNA sequences. In a PS2 linkage, both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur atoms. This modification renders the internucleotide linkage resistant to degradation by nucleases, a critical feature for in vivo applications of RNA-based therapeutics. The resulting PS2-RNA has been investigated for its potential in gene silencing applications, where it can be incorporated into siRNA duplexes to enhance their stability and therapeutic efficacy.[2][6]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodithioate-Modified Oligonucleotides

The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides containing phosphorodithioate linkages using **Ac-rC phosphoramidite** on an automated DNA/RNA synthesizer. This protocol is based on the standard phosphoramidite chemistry cycle.

Materials and Reagents:

- Ac-rC phosphoramidite and other required RNA phosphoramidites (e.g., for A, G, U)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Anhydrous acetonitrile



- Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
- Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
- Capping solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine
- Capping solution B: 16% 1-Methylimidazole in THF
- Sulfurizing reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione
 (DDTT) or Phenylacetyl disulfide (PADS) in a suitable solvent
- Cleavage and deprotection solution: Concentrated ammonium hydroxide/ethanol mixture (e.g., 3:1 v/v)
- 2'-Deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or a similar fluoride-based reagent.

Methodology:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

- Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.
- Coupling: The Ac-rC phosphoramidite (or other phosphoramidite) is activated by the
 activator solution and then coupled to the free 5'-hydroxyl group of the growing
 oligonucleotide chain. This reaction forms a phosphite triester linkage.
- Sulfurization: The newly formed phosphite triester is converted to a phosphorodithioate triester by treatment with the sulfurizing reagent. This step is crucial for introducing the PS2 modification.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This
 prevents the formation of deletion mutants in subsequent cycles.



- Iteration: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
- Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated
 with the cleavage and deprotection solution to cleave the oligonucleotide from the support
 and remove the protecting groups from the nucleobases (including the acetyl group on
 cytosine).
- 2'-Hydroxyl Deprotection: The 2'-TBDMS protecting groups are removed by treatment with the 2'-deprotection solution.
- Purification: The final phosphorodithioate-modified RNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Logical Workflow: Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis for incorporating a phosphorodithioate linkage.



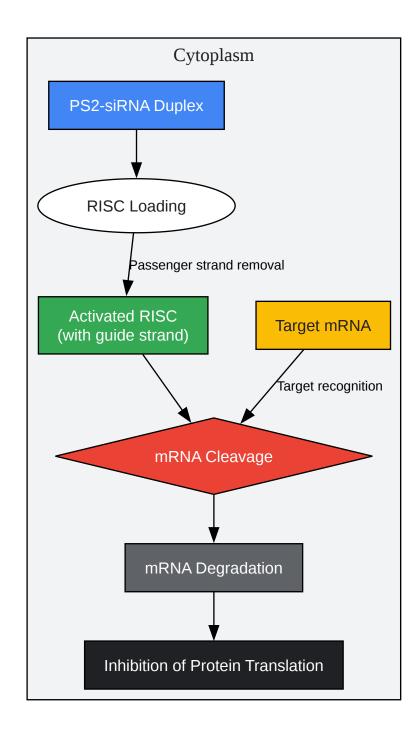
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Caption: Solid-phase synthesis cycle for phosphorodithioate RNA.

Signaling Pathway: Gene Silencing by PS2-Modified siRNA

Oligonucleotides synthesized using **Ac-rC phosphoramidite** can be incorporated into siRNA duplexes to target specific messenger RNA (mRNA) for degradation, a process known as RNA interference (RNAi). The phosphorodithioate modifications enhance the stability of the siRNA, making it more effective as a therapeutic agent.





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Caption: RNA interference (RNAi) pathway utilizing PS2-siRNA.

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